furan-2-yl(1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-indol-3-yl)methanone
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Overview
Description
3-(FURAN-2-CARBONYL)-1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-1H-INDOLE: is a complex organic compound that features a furan ring, an indole core, and a phenoxyethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(FURAN-2-CARBONYL)-1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-1H-INDOLE typically involves multiple steps:
Formation of the Furan-2-Carbonyl Intermediate: This step involves the preparation of furan-2-carbonyl chloride from furan-2-carboxylic acid using reagents like thionyl chloride or oxalyl chloride.
Indole Synthesis: The indole core can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.
Coupling Reaction: The furan-2-carbonyl chloride is then coupled with the indole derivative in the presence of a base such as triethylamine.
Phenoxyethyl Substitution:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2,5-dicarboxylic acid derivatives.
Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Furan-2-carbonyl alcohol derivatives.
Substitution: Various substituted phenoxyethyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate .
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators. The indole core is a common motif in many biologically active molecules .
Medicine
Potential medicinal applications include the development of new pharmaceuticals targeting specific pathways. The compound’s structure suggests it could interact with various biological targets .
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings .
Mechanism of Action
The mechanism of action of 3-(FURAN-2-CARBONYL)-1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-1H-INDOLE would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access . If used in materials science, its properties would be determined by its molecular interactions within the material matrix .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbonyl chloride: Shares the furan ring and carbonyl group but lacks the indole and phenoxyethyl substituents.
Indole-3-carboxaldehyde: Contains the indole core but lacks the furan and phenoxyethyl groups.
5-Methyl-2-furoic acid: Contains the furan ring but lacks the indole and phenoxyethyl groups.
Uniqueness
The uniqueness of 3-(FURAN-2-CARBONYL)-1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-1H-INDOLE lies in its combination of the furan, indole, and phenoxyethyl moieties.
Properties
Molecular Formula |
C25H25NO3 |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
furan-2-yl-[1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]indol-3-yl]methanone |
InChI |
InChI=1S/C25H25NO3/c1-17(2)19-11-10-18(3)15-24(19)29-14-12-26-16-21(20-7-4-5-8-22(20)26)25(27)23-9-6-13-28-23/h4-11,13,15-17H,12,14H2,1-3H3 |
InChI Key |
BELUGELSHVLAOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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